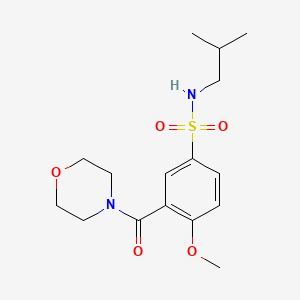

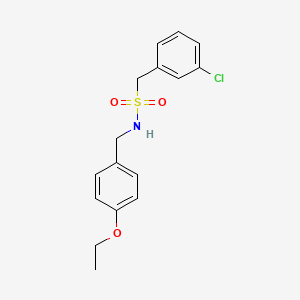

2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Übersicht

Beschreibung

"2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide" is a chemical compound that represents a specific structure within the broader category of benzamide derivatives, which are known for their potential biological activities and applications in materials science. These compounds often exhibit interesting chemical and physical properties due to their functional groups and molecular architecture.

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to the compound , often involves techniques like microwave-assisted synthesis, which provides a faster, more efficient route compared to traditional methods. For instance, a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, showcasing the applicability of advanced synthesis techniques in producing these compounds (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by various non-covalent interactions that influence their physical and chemical properties. For example, a study on N-(thiazol-2-yl)benzamide derivatives highlighted the role of methyl functionality and S⋯O interaction in gelation behavior, providing insights into the molecular structure through crystal engineering approaches (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions and transformations influenced by their functional groups. The reactivity can be utilized in synthesizing complex molecular structures and exploring new materials. For instance, the formation of different regioisomers through Diels-Alder reactions demonstrates the chemical versatility of benzamide derivatives (Kranjc et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties are often studied using techniques like X-ray diffraction, which provides detailed insights into the molecular and crystal structure, contributing to a better understanding of their physical behavior.

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including antimicrobial, anticancer, and gelation activities, largely dependent on their molecular structure and substituents. For example, some derivatives have shown promising anticancer activity against a panel of human cancer cell lines, highlighting the impact of molecular design on biological activity (Ravinaik et al., 2021).

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biochemical pathways and receptors in the body . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives, including 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, may activate or inhibit various biochemical pathways and enzymes . They may also stimulate or block receptors in biological systems . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide are largely determined by its thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to exhibit a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-8-7-14-13(19-8)15-12(16)10-5-4-9(17-2)6-11(10)18-3/h4-7H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZLDVVSVVXEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-hydroxy-3-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)propoxy]phenyl}-N-methylacetamide](/img/structure/B4677136.png)

![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4677139.png)

![4-(4-acetylphenyl)-N-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbothioamide](/img/structure/B4677146.png)

![N-(2,5-dimethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4677151.png)

![N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4677170.png)

![7-chloro-8-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4677182.png)

![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677195.png)

![4-(4-methylbenzyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4677224.png)

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)

amine hydrochloride](/img/structure/B4677249.png)